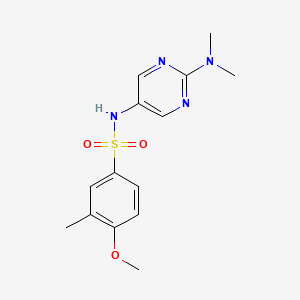

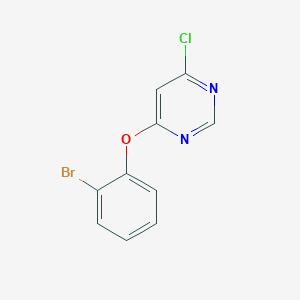

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of sulfonamide-based kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research into pyrimidine derivatives, including compounds structurally related to N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, has demonstrated significant antibacterial and antifungal properties. These compounds have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their potential as leads for developing new antimicrobial agents (Khan et al., 2015).

Antifungal and Anti-HIV Activities

Another study focused on the synthesis of novel sulfonamide derivatives bearing the pyrimidine moiety. Selected compounds from this research exhibited good antifungal activity, highlighting their potential in treating fungal infections. Additionally, certain derivatives were tested for their anti-HIV properties, offering a starting point for the development of new anti-HIV medications (Khodairy et al., 2016).

Antimycobacterial Properties

Compounds structurally related to the target molecule have shown promise in the fight against tuberculosis. A study synthesizing a series of thiourea derivatives incorporating the benzenesulfonamide moiety revealed some compounds with significant activity against Mycobacterium tuberculosis. This suggests their potential as second-line antituberculosis agents (Ghorab et al., 2017).

Photochemical Properties for Therapeutic Applications

The exploration of zinc phthalocyanine derivatives substituted with benzenesulfonamide units for their photochemical properties has been significant. Such compounds have shown high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications, particularly in treating cancer. The presence of the benzenesulfonamide moiety enhances solubility and increases the efficacy of these compounds as photosensitizers (Pişkin et al., 2020).

Corrosion Inhibition

Research on piperidine derivatives related to this compound has provided insights into their application as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds can significantly reduce corrosion on iron surfaces, making them valuable in materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-10-7-12(5-6-13(10)21-4)22(19,20)17-11-8-15-14(16-9-11)18(2)3/h5-9,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWGLYGONYZPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)

![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)

![Furan-3-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2451346.png)

![2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2451347.png)

![Methyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2451349.png)

![1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2451352.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2451353.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2451354.png)